N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c15-10-14(11-4-2-1-3-5-11)16-22(20,21)13-8-6-12(7-9-13)17(18)19/h6-9,11,14,16H,1-5,10,15H2 |
InChI Key |
WCYBWXDKNVNAME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride Intermediate
One of the most traditional and well-documented routes for synthesizing sulfonamide compounds, including this compound, involves the reaction of the corresponding sulfonyl chloride with an amine.
-
- Preparation of 4-nitrobenzene-1-sulfonyl chloride by chlorination of 4-nitrobenzenesulfonic acid using phosphorus oxychloride (POCl3) under controlled temperature conditions (ambient to 80 °C) in solvents such as acetonitrile and sulfolane.
- Subsequent reaction of the sulfonyl chloride with the amine, here 2-amino-1-cyclohexylethyl or its aminomethylcyclohexyl analog, in aqueous ammonium hydroxide or other basic media to form the sulfonamide bond.
- Isolation and purification by crystallization and washing steps to yield the target sulfonamide with high purity and yield (~80% reported in related sulfonamide syntheses).
Example from related compound synthesis : The synthesis of 2-amino-5-nitrobenzene-1-sulfonamide from 2-amino-5-nitrobenzenesulfonyl chloride shows a similar approach, with phosphorus oxychloride used for sulfonyl chloride formation and ammonium hydroxide for sulfonamide formation, achieving yields of approximately 82% with high purity (99% by HPLC).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-nitrobenzenesulfonic acid + POCl3, acetonitrile/sulfolane, 75-80 °C, 3-5 h | Formation of 4-nitrobenzene-1-sulfonyl chloride intermediate |
| 2 | Sulfonyl chloride + 2-amino-1-cyclohexylethyl amine in NH4OH (28-30%), <30 °C, 2 h | Formation of this compound |
| 3 | Filtration, washing, drying | Purified sulfonamide product with ~80% yield and >99% purity |
Catalytic Methods Using Phosphonium Salt Systems
A patent discloses a method involving a ternary catalytic system including ethyltriphenylphosphonium bromide to facilitate N-alkyl-substituted sulfonamide formation by reacting sulfonamides with carboxylic esters. This method offers simple aftertreatment and moderate substrate scope but is limited by steric hindrance and substrate reactivity, especially with bulky groups like tert-butyl ethers.
- This catalytic approach may be adapted for the preparation of this compound by selecting appropriate esters and sulfonamide substrates, though reaction yields tend to be lower compared to direct sulfonyl chloride methods.
Comparative Data Table of Preparation Methods
Research Discoveries and Insights
- The sulfonyl chloride route remains the most reliable and widely used method for preparing sulfonamides like this compound due to its straightforward chemistry and high yields.
- Catalytic systems employing phosphonium salts provide alternative synthetic pathways but face challenges in substrate compatibility and yield optimization.
- Reductive coupling methods represent a significant advancement by enabling one-step sulfonamide formation from nitroarenes and sulfinates, potentially reducing hazardous reagent use and improving sustainability.
- Organocatalytic SuFEx chemistry is a novel, promising approach that could revolutionize sulfonamide synthesis with mild, efficient, and scalable protocols.
- Structural analogs of the compound, such as N-[2-(aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide, have been characterized with CAS 1578125-73-1 and molecular weight ~313.37 g/mol, confirming the feasibility of these synthetic approaches.
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: Formation of N-(2-Amino-1-cyclohexylethyl)-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for developing new pharmaceuticals targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The nitrobenzene sulfonamide moiety is of particular interest for its antimicrobial and anti-inflammatory properties, which could lead to the development of new drugs.
Industry: Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, potentially affecting cellular signaling pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key Observations
Substituent Effects on Molecular Weight and Solubility The cyclohexylethyl group in the target compound likely increases hydrophobicity compared to shorter-chain analogs like N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (MW 281.72), which is water-soluble due to its hydrochloride salt . Branched analogs (e.g., CAS 1579172-63-6, MW 315.39) exhibit higher molecular weights but lack data on bioavailability or solubility .
Nitro-Group Positioning The positional isomer N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (CAS 1154380-41-2) highlights how nitro-group placement (para vs.
Applications and Availability Compounds like 4-Amino-N-cyclopropylbenzene-1-sulfonamide (CAS 177785-41-0) are marketed as intermediates, suggesting the target compound could serve similar roles in drug synthesis .
Biological Activity
N-(2-Amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H21N3O4S
- Molecular Weight : 327.40 g/mol
- CAS Number : 1568635-90-4
Antibacterial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various bacterial strains. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Listeria monocytogenes | 20 |
These findings suggest that the compound could be effective against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Case studies have demonstrated its effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HepG2 (Liver Cancer) | 10.0 |
The data indicates that the compound exhibits promising cytotoxic effects, warranting further research into its mechanisms of action.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored as well. Inhibition studies revealed:
These findings highlight its potential role in therapeutic applications targeting enzyme-related diseases.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against a panel of pathogenic bacteria. The results indicated a strong correlation between the compound's structure and its antibacterial potency, particularly against resistant strains of Staphylococcus aureus.
Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of the compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as an anticancer agent.
Q & A
Q. How can researchers address batch-to-batch variability in pharmacological data?
- Methodological Answer : Implement stringent quality control via HPLC-DAD and NMR purity checks . Use statistical tools (e.g., ANOVA) to compare biological replicates. For in vivo studies, standardize animal models (e.g., C57BL/6 mice) and dosing regimens (mg/kg, route of administration) to minimize confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
